molecular formula C10H22N2O B2861508 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine CAS No. 923225-16-5

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine

Cat. No. B2861508
M. Wt: 186.299
InChI Key: OTOBTLZVXNJQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine” is a unique chemical compound. It has the empirical formula C8H18N2O and a molecular weight of 158.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A novel di-Mannich derivative of curcumin pyrazole, which is similar to the compound , has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, and related compounds has also been reported .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The SMILES string representation of the molecule is NCCN1CC (OC (C)C1)C .


Chemical Reactions Analysis

The compound has been involved in a Mannich reaction, which is a type of chemical reaction used to introduce an aminoalkyl substituent into a molecule . This reaction has been used to synthesize a di-Mannich derivative of curcumin pyrazole .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 158.24 . The InChI key for the compound is GLOJLKCUVTZRFO-UHFFFAOYSA-N .

Scientific Research Applications

Analytical Methodologies for Detecting Amines in Biological Samples Research has been conducted on the quantification of N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in urine, showcasing the development of precise analytical methods like gas chromatography-mass spectrometry (GC-MS). These methodologies are critical for doping control and understanding the excretion patterns of stimulants, indicating the broader application of amines in sports medicine and pharmacokinetics (Wójtowicz et al., 2016).

Understanding Metabolic Pathways The metabolism of heterocyclic amines, such as MeIQx and PhIP, involves CYP1A2-catalyzed conversion to their carcinogenic forms. This understanding is crucial for assessing the risk of exposure to carcinogens in cooked foods and the individual variability in metabolic processing of dietary amines. Such research informs dietary recommendations and cancer prevention strategies (Boobis et al., 1994).

Exposure and Risk Assessment Studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those on parenteral alimentation highlight the continuous exposure to these compounds through food. This research is vital for public health, emphasizing the need for monitoring and controlling exposure to potential carcinogens in the diet (Ushiyama et al., 1991).

Biomonitoring and Environmental Health The detection and measurement of specific amines in human urine following the consumption of cooked meat meals exemplify the application of biomonitoring in assessing human exposure to dietary carcinogens. Such studies contribute to environmental health by providing evidence of the ingestion and metabolic processing of hazardous compounds (Murray et al., 1989).

Safety And Hazards

The compound is classified as an Acute Tox. 4 Oral, which means it is harmful if swallowed . It is also classified under GHS07, which indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-8-5-12(6-9(2)13-8)10(3,4)7-11/h8-9H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBTLZVXNJQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine

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